molecular formula C11H16ClNO2 B8107191 (S)-2-Amino-3-(4-ethylphenyl)propanoic acid HCl

(S)-2-Amino-3-(4-ethylphenyl)propanoic acid HCl

Cat. No.: B8107191
M. Wt: 229.70 g/mol
InChI Key: VFRJAOUCZSPKAJ-PPHPATTJSA-N
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Description

(S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethylbenzaldehyde.

    Aldol Condensation: The 4-ethylbenzaldehyde undergoes aldol condensation with a suitable amine to form an intermediate.

    Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bonds.

    Hydrolysis: The resulting product is hydrolyzed to yield (S)-2-Amino-3-(4-ethylphenyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of (S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Products include nitro derivatives or oxidized amino acids.

    Reduction: Products include alcohol derivatives.

    Substitution: Products include halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It participates in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

  • **(S)-2-Amino-3-(4-methylphenyl)propanoic acid
  • **(S)-2-Amino-3-(4-isopropylphenyl)propanoic acid
  • **(S)-2-Amino-3-(4-tert-butylphenyl)propanoic acid

Comparison:

    Uniqueness: (S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride is unique due to the ethyl substitution on the phenyl ring, which influences its chemical reactivity and biological activity.

    Properties: The ethyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs, affecting its interaction with molecular targets.

This detailed overview provides a comprehensive understanding of (S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-3-(4-ethylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h3-6,10H,2,7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRJAOUCZSPKAJ-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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